Iniparib - 160003-66-7

Iniparib

Catalog Number: EVT-287986
CAS Number: 160003-66-7
Molecular Formula: C7H5IN2O3
Molecular Weight: 292.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iniparib, also known as iniparib, is a synthetic compound that was initially investigated as a potential anticancer agent. While originally believed to be a poly (ADP-ribose) polymerase (PARP) inhibitor, later research revealed that its primary mechanism of action is not PARP inhibition [ [], [] ]. Instead, iniparib nonselectively modifies cysteine-containing proteins in tumor cells [ [], [] ]. The compound's precise mechanism of cytotoxicity remains incompletely understood. Despite initial promising results in clinical trials, particularly in triple-negative breast cancer, later studies failed to demonstrate significant efficacy, leading to the discontinuation of its clinical development [ [], [], [] ].

Synthesis Analysis

One method for synthesizing Iniparib involves the aminolysis reaction of methyl 4-iodo-3-nitrobenzoate with ammonia gas or ammonia water. This reaction offers mild conditions, simplified procedures, and yields Iniparib with a high yield (over 80%) and purity (not less than 99.5% by HPLC) [ [] ].

Mechanism of Action

While iniparib was initially thought to be a PARP inhibitor, subsequent research has challenged this claim [ [], [], [], [], [] ]. Studies comparing iniparib to bona fide PARP inhibitors like olaparib and veliparib demonstrated that iniparib failed to exhibit the expected characteristics of PARP inhibition, such as selectively killing homologous recombination (HR)-deficient cells, sensitizing cells to topoisomerase I poisons, or inhibiting poly(ADP-ribose) polymer (pADPr) formation in cells [ [] ]. Instead, iniparib appears to exert its effects through non-selective modification of cysteine-containing proteins [ [], [] ]. This non-specificity likely contributed to the disappointing results observed in later-stage clinical trials [ [] ].

Applications
  • Exploring PARP inhibition as a therapeutic strategy: Iniparib's initial success, albeit ultimately misleading, sparked significant interest in PARP inhibitors as anticancer agents [ [], [], [] ]. This led to the development and clinical investigation of other bona fide PARP inhibitors, such as olaparib and veliparib, which have shown efficacy in specific cancer subtypes, particularly those with BRCA mutations [ [], [] ].
  • Understanding the limitations of preclinical models: The discrepancy between iniparib's promising preclinical results and its eventual clinical failure underscores the importance of using robust preclinical models and biomarkers to accurately predict clinical efficacy [ [], [], [], [] ].
  • Importance of target validation and pharmacodynamic studies: The iniparib case highlights the need for thorough target validation and early pharmacodynamic studies in clinical trials to confirm target engagement and pathway modulation [ [], [] ]. This can help avoid investing resources in drugs that lack the intended mechanism of action.
  • Investigating the role of cysteine modification in cancer cells: The finding that iniparib non-selectively modifies cysteine-containing proteins has prompted research into the broader role of cysteine modification in cancer cell biology and its potential as a therapeutic target [ [], [] ].
  • Development of comparative oncology studies: The use of spontaneous canine cancers in evaluating iniparib's pharmacokinetics and biological activity showcases the potential of comparative oncology for gaining valuable insights into drug behavior and informing human clinical trials [ [] ].
Future Directions
  • Exploring combination therapies: Investigating iniparib's synergistic effects with other anticancer agents, such as those observed with iniparib and the PKM2 activator TEPP46, could lead to the development of novel combination therapies [ [] ].
  • Leveraging machine learning for drug optimization: Applying machine learning techniques to optimize the structure of iniparib or related compounds could lead to the development of derivatives with improved target affinity, pharmacokinetic properties, and reduced toxicity [ [] ].

Properties

CAS Number

160003-66-7

Product Name

4-Iodo-3-nitrobenzamide

IUPAC Name

4-iodo-3-nitrobenzamide

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

BSI-201; BSI201; BSI 201; NSC746045; NSC-746045; NSC 746045; ND-71677; NIBA; INO-2BA; SAR-240550; Iniparib

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.